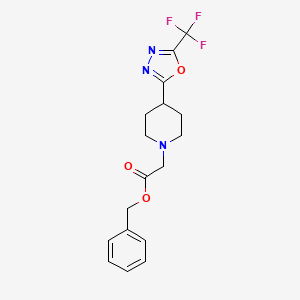

Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c18-17(19,20)16-22-21-15(26-16)13-6-8-23(9-7-13)10-14(24)25-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGZWMCCXRPRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Piperidine ring formation: The piperidine ring can be synthesized via nucleophilic substitution reactions involving appropriate amines and alkyl halides.

Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s properties could be exploited in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are known to enhance the compound’s binding affinity and specificity, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The trifluoromethyl-1,3,4-oxadiazole scaffold is versatile, with modifications to substituents significantly altering synthetic yields and biological activity. Key comparisons include:

| Compound Name | Substituent Position (CF₃) | Key Functional Groups | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (Target) | N/A | Piperidine, oxadiazole, benzyl acetate | N/A | N/A |

| Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6j) | Para (benzyl thioether) | Thioether, methoxyimino, methyl ester | 71.5 | N/A |

| Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6l) | Meta (benzyl thioether) | Thioether, methoxyimino, methyl ester | 42.1 | 124.3–125.2 |

Key Observations :

- Substituent Position : The para-substituted trifluoromethyl group (6j) achieves a higher synthetic yield (71.5%) compared to the meta-substituted analog (6l, 42.1%), likely due to reduced steric hindrance during cyclization .

- Functional Groups: Replacement of the benzyl acetate group with a thioether and methoxyimino moiety (6j, 6l) introduces sulfur-based reactivity, which may enhance fungicidal activity but reduce metabolic stability compared to the target compound.

Heterocyclic Core Modifications

The compound 43-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one () shares a piperidine scaffold but replaces the oxadiazole with a benzisoxazole ring.

Physicochemical and Spectral Data

Research Findings and Implications

- Synthetic Challenges : The meta-substituted trifluoromethyl group (6l) results in lower yields, highlighting the sensitivity of oxadiazole formation to steric effects .

- Biological Potential: Thioether-containing analogs (6j, 6l) exhibit fungicidal activity, suggesting that the target compound’s benzyl acetate group could be optimized for similar applications .

Biological Activity

Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate, identified by its CAS number 1396758-94-3, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C17H18F3N3O3

- Molecular Weight : 368.35 g/mol

- Structure : The compound features a benzyl group linked to a piperidine moiety, which is further substituted with a trifluoromethyl oxadiazole ring.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that derivatives of 1,3,4-oxadiazole demonstrated notable activity against various bacterial strains, including Mycobacterium bovis and Staphylococcus aureus . Specifically, compounds similar to this compound have shown:

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.125 | Vancomycin |

| Enterococcus faecalis | 0.25 | Linezolid |

| Mycobacterium bovis | Active | N/A |

The mechanism of action for these compounds often involves inhibition of essential bacterial enzymes, disrupting metabolic pathways critical for bacterial survival.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Compounds have been shown to significantly reduce the proliferation of cancer cell lines.

- Induction of Apoptosis : Certain derivatives activate apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.

- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.

Case Studies

A notable study focused on the synthesis and evaluation of oxadiazole derivatives revealed that specific substitutions on the oxadiazole ring enhanced biological activity against cancer cell lines. For instance:

- Compound A : Showed IC50 values less than 10 µM against breast cancer cells.

- Compound B : Exhibited significant cytotoxicity with IC50 values around 5 µM in lung cancer models.

These findings support the hypothesis that structural modifications can lead to enhanced biological activity.

Q & A

Q. What are the critical steps and considerations in synthesizing Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate?

- Methodological Answer : Synthesis typically involves:

- Oxadiazole ring formation : Reacting hydrazide derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol) to form the 1,3,4-oxadiazole core .

- Piperidine functionalization : Coupling the oxadiazole moiety to a piperidine ring via nucleophilic substitution or amidation reactions.

- Acetylation and benzyl ester protection : Introducing the benzyl acetate group using ethyl chloroacetate or similar reagents under controlled pH and temperature .

- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization (methanol/water) ensure high purity .

Q. Which analytical techniques are most suitable for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., trifluoromethyl at ~110–120 ppm for F NMR) and piperidine/oxadiazole connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Uses buffered mobile phases (e.g., ammonium acetate pH 6.5 or sodium acetate pH 4.6) with UV detection for purity assessment .

- Thermal analysis : TGA and DSC evaluate decomposition points and phase transitions, critical for stability studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the oxadiazole’s C2 position, facilitating nucleophilic attacks (e.g., thiolation or alkylation). However, steric hindrance may reduce reactivity at adjacent sites. Computational studies (DFT) and kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) are recommended to quantify these effects .

Q. What strategies can resolve discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., CCRF-CEM for anticancer screening) and control compounds (e.g., doxorubicin) to minimize variability .

- Solubility optimization : Adjust DMSO concentrations or use surfactants (e.g., Tween-80) to address solubility-driven false negatives.

- Mechanistic follow-up : Combine enzyme inhibition assays (e.g., QPCT for glutaminyl-peptide cyclotransferase) with molecular docking to validate target engagement .

Q. What crystallographic challenges arise in determining this compound’s 3D structure, and how can they be mitigated?

- Methodological Answer :

- Crystal growth : Slow evaporation from dichloromethane/methanol mixtures improves crystal quality.

- Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources) resolves disorder in the benzyl or piperidine groups.

- Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) and TWIN commands manage twinning or pseudo-symmetry issues common in flexible heterocycles .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Methodological Answer :

- Scaffold diversification : Modify the oxadiazole’s substituents (e.g., replacing trifluoromethyl with nitro or cyano groups) to probe electronic effects.

- Piperidine substitutions : Introduce sulfonyl or acyl groups at the piperidine N-position to enhance receptor binding .

- In silico screening : Molecular dynamics simulations (e.g., GROMACS) predict binding affinities to targets like kinases or GPCRs .

Data Contradiction Analysis

Q. How should researchers address conflicting results in thermal stability profiles obtained via TGA and DSC?

- Methodological Answer : Discrepancies may arise from sample preparation (e.g., crystalline vs. amorphous phases). Mitigation steps include:

- Repeat under inert atmosphere (N) to exclude oxidative decomposition.

- Cross-validate with variable heating rates (e.g., 5–20°C/min) to identify kinetic vs. thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.